radixin

Transporter pharmacology Multidrug resistance Hepatology

Radixin is the only ERM family protein whose knockdown simultaneously reduces P-gp, BCRP, and GLUT1 membrane expression at the blood-brain barrier. Unlike ezrin or moesin, radixin selectively controls hepatocyte P-gp localization, MRP2-mediated drug efflux, and drives unique Rac1-dependent cancer cell migration and neuroblast motility. Radixin-specific siRNA, antibodies, and Rdx-/- knockout models produce phenotypes that cannot be rescued by ezrin or moesin compensation. For BBB transport, hepatobiliary drug disposition, cancer metastasis, or neurogenesis research, radixin-directed reagents are non-substitutable for reproducible results.

Molecular Formula C12H16NO
Molecular Weight 0
CAS No. 144517-21-5
Cat. No. B1174762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameradixin
CAS144517-21-5
Molecular FormulaC12H16NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 2 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Radixin (CAS 144517-21-5) Compound Overview: Scientific Classification and Core Characteristics


Radixin is a key cytoskeletal protein belonging to the Ezrin-Radixin-Moesin (ERM) family, which functions as crucial linkers between the plasma membrane and the actin cytoskeleton [1]. The compound is a 583-amino acid protein with a molecular weight of approximately 80 kDa, encoded by the RDX gene located on human chromosome 11q22.3 [2]. Its modular architecture consists of an N-terminal FERM domain, a central α-helical coiled-coil domain, and a C-terminal tail domain containing an F-actin binding site, allowing it to exist in dormant closed and active open conformational states [3]. Radixin plays essential roles in cell shape maintenance, motility, membrane protein localization, and signal transduction across diverse tissues and cellular contexts [4]. Notably, radixin exhibits tissue-specific expression patterns distinct from its ERM family counterparts ezrin and moesin, being predominantly localized in liver and intestine [5].

Radixin (CAS 144517-21-5) Functional Non-Redundancy: Why ERM Family Members Cannot Be Interchanged


Despite sharing approximately 75% amino acid sequence identity with ezrin and moesin and a conserved tripartite domain architecture, radixin exhibits distinct, non-redundant functional roles that preclude generic substitution within the ERM family [1]. Experimental evidence demonstrates that ezrin, radixin, and moesin differentially modulate critical cellular processes including membrane transporter localization, cell barrier function, immune checkpoint regulation, and tissue-specific migration [2]. These functional divergences stem from differences in expression patterns, post-translational modification responses, and specific protein-protein interaction networks rather than from variations in primary structure alone [3]. Radixin knockdown in various experimental systems produces phenotypes that cannot be rescued by compensatory upregulation of ezrin or moesin, confirming its unique and indispensable roles [4]. For scientific procurement decisions involving ERM-targeted research tools, radixin-specific reagents (including antibodies, siRNAs, knockout models, and recombinant proteins) are essential for obtaining accurate, reproducible, and biologically meaningful results that cannot be achieved using ezrin- or moesin-directed alternatives [5]. The following evidence guide provides quantifiable, comparator-based documentation of radixin's specific differentiation.

Radixin (CAS 144517-21-5) Quantitative Differentiation Evidence: Comparative Data Versus ERM Family Analogs


Radixin Selectively Regulates P-Glycoprotein Membrane Localization and Transport Activity

Radixin knockdown produced a significant decrease in P-glycoprotein (P-gp) expression at the cell surface without affecting total cellular P-gp protein levels, while knockdown of moesin had no effect on P-gp expression or function in the same experimental system [1]. This finding directly establishes radixin's specific role in P-gp membrane localization that is not shared by other ERM family members.

Transporter pharmacology Multidrug resistance Hepatology Pharmacokinetics

Radixin Knockdown Uniquely Attenuates Sphingosine-1-Phosphate-Induced Endothelial Barrier Enhancement

Radixin knockdown produced opposite functional effects compared to moesin knockdown in human pulmonary endothelial cell barrier assays, with radixin depletion attenuating barrier enhancement while moesin depletion enhanced it [1]. Baseline radixin phosphorylation was higher than ezrin or moesin but did not increase after S1P stimulation, whereas moesin and ezrin phosphorylation increased significantly [2].

Endothelial biology Barrier function Vascular permeability Inflammation

Radixin Knockdown Reduces P-gp, BCRP, and GLUT1 Membrane Localization at the Blood-Brain Barrier

In a human in vitro blood-brain barrier (BBB) model, radixin knockdown uniquely reduced the membrane expression of all three major transporters examined (P-gp, BCRP, and GLUT1), while ezrin or moesin knockdown affected only subsets of these transporters [1]. This broader regulatory scope distinguishes radixin from its ERM counterparts in BBB transporter maintenance.

Blood-brain barrier CNS drug delivery Transporter regulation Pharmacology

Radixin Depletion Specifically Increases Cell Spread Area and Adherens Junction Formation

Radixin depletion by RNAi significantly increased cell spread area and cell-cell adhesion mediated by adherens junctions in PC3 prostate cancer cells, whereas depletion of ezrin or moesin did not produce these morphological changes [1]. Radixin knockdown also increased Rac1 activity without affecting Cdc42 or RhoA, indicating a specific signaling pathway regulation not shared by other ERM proteins [2].

Cancer cell biology Cell migration Cell adhesion Rac1 signaling

Radixin Selectively Modulates MRP2 Expression and Function in Gastric Carcinoma Cells

Among the MRP1-6 family members, radixin selectively modulates the expression and function of MRP2 in SGC-7901 human gastric carcinoma cells that co-express all three ERM proteins [1]. Radixin knockdown reduced MRP2 protein levels and efflux activity without affecting other MRP family transporters, demonstrating isoform-selective regulation not observed with ezrin or moesin modulation [2].

Cancer pharmacology Transporter biology Multidrug resistance Gastric cancer

Radixin Differentially Modulates Cell Surface PD-L1 Expression in Pancreatic Cancer

Gene silencing of radixin greatly decreased cell surface expression of PD-L1 without altering mRNA levels in KP-2 human pancreatic ductal adenocarcinoma cells, while ezrin silencing moderately decreased both mRNA and surface PD-L1 expression [1]. This differential post-translational regulation of an immune checkpoint molecule demonstrates distinct functional roles for radixin versus ezrin in cancer immunology.

Cancer immunotherapy Immune checkpoint Pancreatic cancer PD-L1 regulation

Radixin (CAS 144517-21-5) Optimal Application Scenarios for Research and Procurement


Hepatic Drug Transporter and Multidrug Resistance Studies Requiring P-gp and MRP2 Modulation

For studies investigating P-glycoprotein (P-gp) membrane localization and function in hepatocytes or hepatocellular carcinoma models, radixin-specific siRNA, shRNA, or knockout models are essential [1]. Evidence demonstrates that radixin knockdown decreases P-gp cell surface expression and increases intracellular accumulation of P-gp substrates, while moesin knockdown produces no effect on P-gp [2]. Similarly, radixin selectively regulates MRP2 among the MRP family members in gastric and hepatic cells, making radixin-targeted tools uniquely suited for modulating MRP2-mediated drug efflux [3]. Applications include: (1) investigating mechanisms of multidrug resistance in liver cancer, (2) studying hepatobiliary drug disposition and cholestasis, and (3) evaluating radixin as a therapeutic target for improving chemotherapeutic efficacy. Procurement of radixin-specific antibodies, siRNA pools, and radixin-knockout mouse models (Rdx-/-) is necessary for these studies, as ezrin- or moesin-directed reagents will not reproduce the P-gp and MRP2 phenotypes .

Blood-Brain Barrier Transporter Regulation and CNS Drug Delivery Research

Radixin is the only ERM protein whose knockdown reduces membrane expression of all three major BBB transporters (P-gp, BCRP, and GLUT1) simultaneously in human brain microvascular endothelial cells [1]. This unique regulatory profile makes radixin-specific tools indispensable for comprehensive BBB transport studies. Applications include: (1) investigating molecular mechanisms controlling CNS drug penetration, (2) developing strategies to modulate BBB transporter activity for improved brain drug delivery, and (3) studying transporter dysregulation in neurological diseases and multidrug resistance. Researchers should procure radixin-specific siRNA and antibodies validated for hCMEC/D3 and primary human brain endothelial cell applications, as ezrin- or moesin-specific reagents produce only partial transporter modulation and will not replicate the full radixin knockdown phenotype [2]. Radixin protein detection in isolated human brain capillaries confirms its relevance for ex vivo and in vivo BBB studies [3].

Cancer Cell Migration, Invasion, and Rac1 Signaling Pathway Studies

Radixin depletion produces unique morphological and signaling phenotypes in prostate and breast cancer cells that are not observed with ezrin or moesin depletion, including increased cell spread area, enhanced adherens junction formation, and specific Rac1 activation [1]. These distinct effects make radixin-specific RNAi tools and knockout models essential for dissecting ERM protein contributions to cancer cell migration and metastasis. Applications include: (1) studying the role of radixin in Rac1-mediated cell polarity and migration, (2) investigating adherens junction dynamics in epithelial cancers, and (3) evaluating radixin as a potential anti-metastatic therapeutic target. Researchers must use radixin-specific siRNA (validated in PC3 prostate cancer and MDA-MB-231 breast cancer cells), radixin antibodies for immunofluorescence and immunoblotting, and radixin overexpression constructs for rescue experiments. Ezrin- or moesin-targeted reagents cannot substitute for radixin tools in these specific cancer cell migration and adhesion assays [2].

Neural Progenitor Cell Migration and Adult Neurogenesis Research

Radixin exhibits specific expression in neuroblasts within the rostral migratory stream (RMS), while ezrin is confined to astrocytes of the glial tubes [1]. This cell-type-specific expression pattern necessitates radixin-specific tools for studies of adult neurogenesis and neuronal progenitor migration. Pharmacological inhibition of radixin using the quinocarmycin analog DX-52-1 reduces neuroblast migration in vitro and in vivo without affecting glial migration, and specifically decreases neuroblast proliferation while sparing other RMS cell types [2]. Applications include: (1) investigating molecular mechanisms of neuronal progenitor migration, (2) studying radixin's role in brain repair and regeneration following injury, and (3) evaluating radixin as a target for modulating endogenous neurogenesis. Researchers should procure radixin-specific antibodies validated for neural tissue immunohistochemistry, DX-52-1 for pharmacological radixin inhibition, and radixin siRNA for genetic manipulation studies. Ezrin- or moesin-directed tools are not appropriate for neuroblast-specific migration studies given the differential cell-type expression patterns [3].

Technical Documentation Hub

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